molecular formula C10H13BrFN B1459110 [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine CAS No. 1499287-01-2

[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B1459110
CAS No.: 1499287-01-2
M. Wt: 246.12 g/mol
InChI Key: XTFMHYMUSMMUBD-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl group and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.

    Methylation: The brominated and fluorinated phenyl ring is then subjected to a methylation reaction to attach a methyl group to the phenyl ring.

    Amination: Finally, the methylated compound is reacted with isopropylamine under suitable conditions to form the desired (2-Bromo-3-fluorophenyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methylamine may involve large-scale bromination and fluorination reactions, followed by methylation and amination steps. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.

    Biological Studies: The compound can be used in biological studies to investigate the effects of halogenated phenylamines on biological systems.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(2-Bromo-3-fluorophenyl)methylamine can be compared with other halogenated phenylamines, such as:

    (2-Chloro-3-fluorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromo-4-fluorophenyl)methylamine: Similar structure but with the fluorine atom at the 4 position.

    (2-Bromo-3-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

The uniqueness of (2-Bromo-3-fluorophenyl)methylamine lies in its specific halogenation pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(12)10(8)11/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFMHYMUSMMUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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